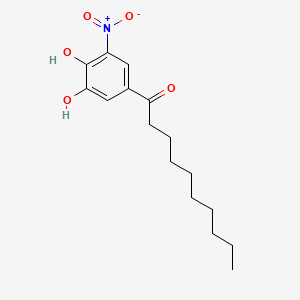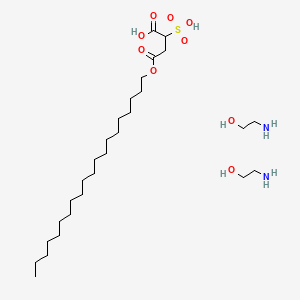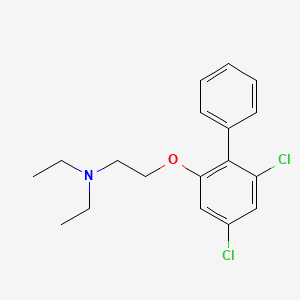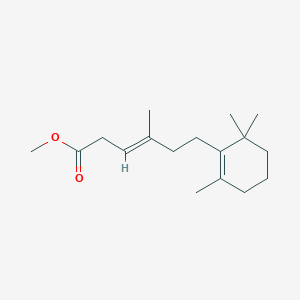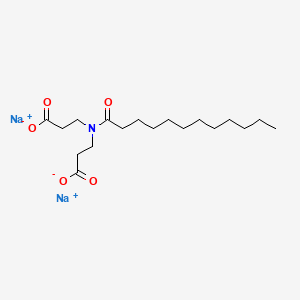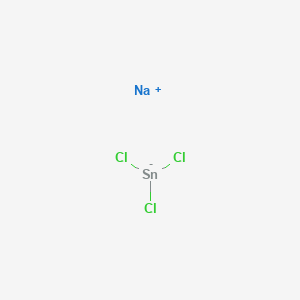
Sodium, (trichlorostannyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium, (trichlorostannyl)-: is a chemical compound with the molecular formula NaSnCl3. It is a sodium salt of trichlorostannane and is known for its unique properties and applications in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Sodium, (trichlorostannyl)- typically involves the reaction of sodium with trichlorostannane (SnCl3H). This reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The reaction can be represented as follows:
Na+SnCl3H→NaSnCl3+H2
Industrial Production Methods: Industrial production of Sodium, (trichlorostannyl)- involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization and drying under vacuum to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Sodium, (trichlorostannyl)- can undergo oxidation reactions to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state stannyl compounds.
Substitution: The compound can participate in substitution reactions where the trichlorostannyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation state stannyl compounds.
Reduction: Lower oxidation state stannyl compounds.
Substitution: Compounds with different functional groups replacing the trichlorostannyl group.
Scientific Research Applications
Chemistry: Sodium, (trichlorostannyl)- is used as a reagent in organic synthesis for the introduction of the trichlorostannyl group into organic molecules. It is also used in the preparation of other organotin compounds.
Biology and Medicine: In biological research, Sodium, (trichlorostannyl)- is used in the study of tin-based compounds and their interactions with biological systems
Industry: In the industrial sector, Sodium, (trichlorostannyl)- is used in the production of tin-based coatings and materials. It is also used in the manufacturing of certain types of catalysts and as a stabilizer in the production of plastics.
Mechanism of Action
The mechanism of action of Sodium, (trichlorostannyl)- involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The trichlorostannyl group can interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing ones.
Comparison with Similar Compounds
Sodium, (dichlorostannyl)- (NaSnCl2): This compound has two chlorine atoms attached to the tin atom, making it less reactive compared to Sodium, (trichlorostannyl)-.
Sodium, (tetrachlorostannyl)- (NaSnCl4): This compound has four chlorine atoms attached to the tin atom, making it more reactive and less stable compared to Sodium, (trichlorostannyl)-.
Uniqueness: Sodium, (trichlorostannyl)- is unique due to its balanced reactivity and stability, making it suitable for a wide range of applications in both research and industry. Its ability to undergo various chemical reactions and form different products highlights its versatility as a chemical reagent.
Properties
CAS No. |
12306-27-3 |
|---|---|
Molecular Formula |
Cl3NaSn |
Molecular Weight |
248.1 g/mol |
IUPAC Name |
sodium;trichlorostannanide |
InChI |
InChI=1S/3ClH.Na.Sn/h3*1H;;/q;;;+1;+2/p-3 |
InChI Key |
KDZPTXXFPZZHCS-UHFFFAOYSA-K |
Canonical SMILES |
[Na+].Cl[Sn-](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



